Tert-butyl 2-amino-5-iodo-4-methoxybenzoate
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Overview
Description
“Tert-butyl 2-amino-5-iodo-4-methoxybenzoate” is likely an organic compound containing several functional groups. The “tert-butyl” refers to a tertiary butyl group, which is a carbon atom bonded to three other carbon atoms. The “2-amino” indicates the presence of an amino group (-NH2) at the second position of the core structure. The “5-iodo” suggests an iodine atom at the fifth position, and “4-methoxy” indicates a methoxy group (-OCH3) at the fourth position. The “benzoate” part suggests that this compound is a derivative of benzoic acid, with the benzoate group (-C6H5COO) likely attached to the tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely lead to a highly polar molecule, with several sites for potential hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the iodo group could undergo nucleophilic substitution reactions, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. It might be soluble in polar organic solvents due to its polar functional groups .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “Tert-butyl 2-amino-5-iodo-4-methoxybenzoate” would require appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area. Specific safety data would depend on various factors like its reactivity, toxicity, etc .
Future Directions
properties
IUPAC Name |
tert-butyl 2-amino-5-iodo-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)6-9(7)14/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDBOBHLRQTOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-iodo-4-methoxybenzoate |
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